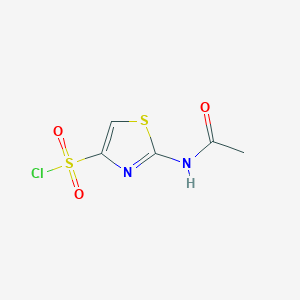
2-Acetamidothiazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamidothiazole-4-sulfonyl chloride is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an acetylamino group, a thiazole ring, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidothiazole-4-sulfonyl chloride typically involves the reaction of 2-aminothiazole with acetic anhydride to introduce the acetylamino group. This is followed by the introduction of the sulfonyl chloride group using chlorosulfonic acid. The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful handling of reagents and the use of advanced purification techniques to achieve high yields and purity. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamidothiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives containing the thiazole moiety demonstrate significant inhibitory effects against various pathogenic microorganisms, including bacteria and fungi.
Case Studies:
- Bacterial Inhibition: Research indicates that 2-acetamidothiazole derivatives possess strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from this scaffold have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Fungal Activity: The compound also exhibits antifungal properties against species like Candida albicans and Aspergillus niger, with certain derivatives showing inhibition rates exceeding 60% .
Enzyme Inhibition
2-Acetamidothiazole-4-sulfonyl chloride has been investigated for its potential as an enzyme inhibitor. Its derivatives have been shown to inhibit key enzymes involved in metabolic processes, which is crucial for managing diseases like diabetes and cancer.
Key Enzyme Targets:
- Urease Inhibition: Some derivatives demonstrate dose-dependent inhibition of urease, an enzyme linked to gastric infections and kidney stones. The IC50 values of these compounds indicate their potential as therapeutic agents against urease-related disorders .
- α-Glucosidase and α-Amylase Inhibition: Compounds derived from 2-acetamidothiazole also exhibit inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This property is beneficial for developing anti-diabetic medications .
Drug Development
The structural features of this compound make it a valuable intermediate in drug synthesis. Its ability to form sulfonamides enhances the pharmacological profile of various compounds.
Applications in Drug Synthesis:
- Anticancer Agents: The thiazole framework is incorporated into compounds tested against multiple cancer cell lines, showing promising cytotoxicity profiles .
- Antibiotics: The compound serves as a precursor for synthesizing novel antibiotics targeting resistant bacterial strains, thus addressing the urgent need for new antimicrobial agents .
Data Summary Table
Wirkmechanismus
The mechanism of action of 2-Acetamidothiazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Acetylamino)-1,3-thiazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2-(Aminomethyl)-1,3-thiazole-4-sulfonyl chloride: Similar structure but with an aminomethyl group instead of an acetylamino group.
2-(Acetylamino)-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness
2-Acetamidothiazole-4-sulfonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and properties. The presence of both the acetylamino and sulfonyl chloride groups allows for a wide range of chemical transformations and applications in various fields of research.
Eigenschaften
Molekularformel |
C5H5ClN2O3S2 |
|---|---|
Molekulargewicht |
240.7 g/mol |
IUPAC-Name |
2-acetamido-1,3-thiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O3S2/c1-3(9)7-5-8-4(2-12-5)13(6,10)11/h2H,1H3,(H,7,8,9) |
InChI-Schlüssel |
RICBXZBQWLWOFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=CS1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















